4-chloro-3-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
Description
This compound, characterized by a benzoic acid backbone substituted with a chloro group at position 4 and a carbamothioyl-linked 5-chloro-2-methoxyphenyl moiety at position 3, is a thiosemicarbazide derivative. Its structure combines a carboxylic acid group for solubility and ionic interactions with a chloro-methoxy aromatic system, which influences electronic and steric properties.
Properties
IUPAC Name |
4-chloro-3-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S/c1-24-13-5-3-9(17)7-10(13)14(21)20-16(25)19-12-6-8(15(22)23)2-4-11(12)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZDKXXTCQFHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361680 | |
| Record name | STK104246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532948-28-0 | |
| Record name | STK104246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves multiple steps, typically starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-chloro-3-aminobenzoic acid in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-chloro-3-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Analog 1 : 4-Chloro-3-{[(Naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic Acid (CAS 532415-85-3)
- Structural Difference : Replaces the 5-chloro-2-methoxyphenyl group with a naphthalene ring.
- Impact: The bulkier naphthalene group reduces solubility (logP increases) but may improve π-π stacking in hydrophobic binding pockets. No direct activity data is available, but analogous benzothiazole derivatives with extended aromatic systems show enhanced plant growth-stimulating activity (e.g., 53.76% for 3-(2-methoxyphenoxycarbonylmethyl)-2-benzothiazolone) .
Analog 2 : 4-Chloro-3-({[(3-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic Acid (CAS 532954-01-1)
- Structural Difference : Methoxy group at position 3 instead of 2 on the phenyl ring.
- Impact: The ortho-methoxy group in the target compound may induce steric hindrance, altering receptor binding. In benzothiazole derivatives, substituent position significantly affects activity; for example, 4-chloro-3-(2-fluoroethoxycarbonylmethyl)-2-benzothiazolone showed 62% activity compared to 32.7% for its non-chlorinated counterpart .
Analog 3 : 4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic Acid (Compound [6] in )
- Structural Difference : Lacks the methoxy group and has a 4-chlorophenyl instead of 5-chloro-2-methoxyphenyl.
- Insecticidal assays on similar thiosemicarbazides showed LC50 values dependent on substituent electronegativity .
Functional Group Modifications
Analog 4 : Methyl 4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoate (Compound [7] in )
- Structural Difference : Esterified carboxylic acid (methyl ester) instead of free acid.
- Impact : Esterification increases lipophilicity, enhancing membrane permeability but reducing solubility. Such modifications are common in prodrug design, as seen in the anticancer agent CX-6258, where amide coupling improved oral bioavailability .
Analog 5 : N-[4-Chloro-3-(Trifluoromethyl)phenyl]-N′-Phenylurea (CTPPU)
- Structural Difference : Replaces carbamothioyl with a urea (-NH-CO-NH-) group.
- Impact : Urea derivatives exhibit different hydrogen-bonding patterns and metabolic stability. CTPPU showed potent NSCLC cell growth inhibition (IC50 < 1 µM), suggesting that electronic effects from trifluoromethyl substitution can compensate for the absence of sulfur .
Key Observations :
Chloro Substituents : Chlorine at position 4 (benzoic acid) or on the aromatic ring (e.g., 5-chloro) enhances bioactivity, likely due to increased electrophilicity and binding affinity .
Methoxy Position : Ortho-methoxy groups (as in the target compound) improve steric fit in hydrophobic pockets compared to para or meta positions .
Carbamothioyl vs. Urea : The thioamide group in the target compound offers stronger hydrogen-bond acceptor capacity (C=S vs. C=O) and resistance to enzymatic hydrolysis .
Biological Activity
4-chloro-3-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a chloro-substituted benzoic acid core, with additional functional groups that may influence its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies using the National Cancer Institute's 60-cell line screening protocol demonstrated its ability to inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression, suggesting a multifaceted approach to cancer treatment .
Enzyme Inhibition
The compound has been shown to inhibit several key enzymes involved in cancer progression and metastasis. For instance, it affects proteasomal activity, particularly the chymotrypsin-like and caspase-like activities, which are crucial for protein degradation pathways in cancer cells . This inhibition may lead to the accumulation of pro-apoptotic factors and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown moderate antibacterial activity against Gram-positive bacteria and antifungal effects against strains such as Candida albicans. The Minimum Biofilm Eradication Concentration (MBEC) values suggest that it could be effective in treating biofilm-associated infections .
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines highlighted that the compound inhibited cell proliferation effectively at concentrations as low as 5 µM. The results indicated a dose-dependent response, where higher concentrations led to increased apoptosis rates. Flow cytometry analysis revealed significant changes in the cell cycle phases, particularly an arrest in the G1 phase .
Study 2: Enzyme Activity Modulation
In another investigation focusing on enzyme inhibition, it was found that at a concentration of 10 µM, the compound significantly enhanced proteasomal chymotrypsin-like activity while inhibiting cathepsins B and L. This dual action suggests its potential use in therapeutic strategies aimed at enhancing protein degradation pathways in cancer cells .
Summary of Biological Activities
| Activity | Effect | Concentration | Mechanism |
|---|---|---|---|
| Anticancer | Inhibition of cell growth | 5 µM | Induction of apoptosis |
| Enzyme Inhibition | Chymotrypsin-like activity | 10 µM | Modulation of proteasomal pathways |
| Antimicrobial | Moderate antibacterial effect | Varies | Disruption of microbial biofilms |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between 4-amino-5-chloro-2-methoxybenzoic acid derivatives and thiourea intermediates under reflux conditions. Key steps include:
- Activation of the carbonyl group using carbodiimides (e.g., EDC or DCC) to form an active ester intermediate .
- Reaction with thiourea derivatives in anhydrous solvents (e.g., DMF or THF) at 45–60°C for 1–3 hours .
- Catalytic hydrogenation or acid hydrolysis to remove protecting groups (e.g., benzyl esters) .
- Critical Factors : Temperature (>60°C may degrade the thiourea moiety), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (excess thiourea improves coupling efficiency).
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent. The thiourea (-NH-CS-NH-) proton appears as a broad singlet at δ 10.5–11.5 ppm, while aromatic protons from the methoxyphenyl group resonate at δ 6.8–7.5 ppm .
- FT-IR : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) groups .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns, particularly for the carbamothioylamino linkage .
Advanced Research Questions
Q. How can conflicting NMR data for the thiourea moiety be resolved?
- Methodological Answer : Discrepancies in thiourea proton signals often arise from tautomerism (thione-thiol equilibrium). Strategies include:
- Variable Temperature NMR : Analyze spectra at 25°C and 60°C to observe shifts caused by dynamic equilibrium .
- Deuterium Exchange Experiments : Add D2O to identify exchangeable protons (e.g., -NH groups) .
- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) by aligning the benzoic acid moiety with catalytic residues .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in aqueous vs. lipid bilayer environments, focusing on the methoxyphenyl group’s hydrophobicity .
- QSAR Modeling : Correlate electronic parameters (HOMO-LUMO gaps, Mulliken charges) with bioactivity data to optimize substituents for enhanced binding .
Q. How can synthetic routes be optimized to minimize by-products like hydrolyzed thiourea?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thiourea group .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during coupling, followed by TFA deprotection .
- Chromatographic Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate hydrolyzed by-products .
Data Contradictions and Resolution
- Example Conflict : Discrepancies in reported melting points (e.g., 180–182°C vs. 217–220°C) may stem from polymorphic forms or residual solvents.
Tables of Key Data
| Property | Reported Values | Technique | Reference |
|---|---|---|---|
| Melting Point | 180–182°C, 217–220°C | DSC | |
| Thiourea C=S IR Absorption | 1245–1255 cm⁻¹ | FT-IR | |
| Aromatic Proton Shift (1H) | δ 7.11–7.29 (DMSO-d6) | 200 MHz NMR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
